N-benzyl-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-benzyl-6-hydroxypyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of benzylamine with 6-hydroxypyrimidine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-benzyl-6-oxopyrimidine-4-carboxamide.
Reduction: Formation of N-benzyl-6-hydroxypyrimidine-4-amine.
Substitution: Formation of various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-6-hydroxypyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in disease progression.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe to study the interactions between pyrimidine derivatives and biological macromolecules.
Mechanism of Action
The mechanism of action of N-benzyl-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like cyclooxygenase (COX) and nuclear factor kappa B (NF-κB), leading to reduced inflammation and cell proliferation . Additionally, it can bind to DNA and RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-6-oxopyrimidine-4-carboxamide
- N-benzyl-6-hydroxypyrimidine-4-amine
- N-benzyl-6-methoxypyrimidine-4-carboxamide
Uniqueness
N-benzyl-6-hydroxypyrimidine-4-carboxamide is unique due to its hydroxyl group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with biological targets and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
N-benzyl-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11-6-10(14-8-15-11)12(17)13-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,17)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAMVBRGSQFGHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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